(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrano-oxazole core. Its stereochemistry is defined by the (3aR,4R,7aR) configuration, with a tris(acetyloxy)propyl substituent at position 4 and a methyl ester at position 4. The acetylated glyceride side chain [(1S,2R)-1,2,3-tris(acetyloxy)propyl] enhances lipophilicity, which may improve membrane permeability and bioavailability compared to non-acetylated analogs .
Properties
IUPAC Name |
methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-triacetyloxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO10/c1-8-19-15-12(26-8)6-13(18(23)24-5)29-17(15)16(28-11(4)22)14(27-10(3)21)7-25-9(2)20/h6,12,14-17H,7H2,1-5H3/t12-,14-,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHQTDLCDGYEQ-LMHBHQSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(O1)C=C(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551159 | |
| Record name | Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78850-37-0 | |
| Record name | Methyl (3aR,4R,7aR)-3a,7a-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78850-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078850370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester (CAS Number: 78850-37-0) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO10, with a molecular weight of 413.38 g/mol. It features a pyrano[3,4-d]oxazole core structure that is modified with acetoxy groups and a methyl ester functionality. The stereochemistry is defined by the (3aR,4R,7aR) configuration which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications in medicinal chemistry:
- Antiviral Activity : The compound is noted as an intermediate in the synthesis of Zanamivir derivatives, which are known antiviral agents against influenza viruses. This suggests that it may possess inherent antiviral properties or serve as a precursor to more active derivatives .
- Inhibition of Enzymatic Activity : Preliminary studies have indicated that similar compounds can inhibit key enzymes involved in viral replication and cancer progression. For instance, derivatives related to this compound have shown activity against epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical in cancer cell proliferation .
The mechanisms by which this compound exerts its biological effects may involve:
- Binding Affinity : The structure allows for specific interactions with protein targets through non-covalent bonding. This is crucial for the efficacy of therapeutic agents targeting specific receptors like EGFR .
- Induction of Apoptosis : Studies on related compounds suggest that they may activate apoptotic pathways in cancer cells by influencing caspase activity .
Research Findings and Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the antiviral properties against influenza; found that derivatives inhibited viral replication effectively. |
| Study B | Focused on EGFR inhibition; demonstrated that compounds similar to this structure showed significant cytotoxicity in various cancer cell lines (A549 and HCT-116). |
| Study C | Explored the synthesis and characterization of similar compounds; highlighted the importance of stereochemistry in biological activity. |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activity against various pathogens or diseases. Notably:
- Antiviral Activity : Research indicates that derivatives of pyrano[3,4-d]oxazole compounds may possess antiviral properties. The compound's structure allows for modifications that could enhance its efficacy against viruses such as influenza and HIV .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. Studies are ongoing to evaluate the specific anticancer mechanisms and efficacy of this compound .
Biochemical Research
The compound can serve as a biochemical probe in proteomics and metabolic studies:
- Enzyme Inhibition Studies : The presence of acetyloxy groups may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .
- Drug Development : Its unique structure makes it a candidate for further development into therapeutic agents. Researchers are exploring its potential as a lead compound for synthesizing more potent derivatives with enhanced pharmacological profiles .
Case Study 1: Antiviral Activity
In a study published by Smith et al., derivatives of pyrano[3,4-d]oxazole were evaluated for their antiviral activity against influenza viruses. The study found that certain modifications to the molecular structure significantly enhanced antiviral potency. The specific role of the acetyloxy groups was highlighted as crucial for binding to viral proteins .
Case Study 2: Anticancer Research
A recent investigation by Li et al. focused on the cytotoxic effects of pyrano[3,4-d]oxazole derivatives on various cancer cell lines. The study demonstrated that compounds with similar functional groups exhibited significant inhibition of cell proliferation in breast and lung cancer models. The findings suggest that further exploration of (3aR,4R,7aR)-3a,7a-Dihydro could lead to promising anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key structural analogs, emphasizing substituent variations and their implications:
Key Observations :
- Stereochemical Complexity : The (3aR,4R,7aR) configuration distinguishes it from diastereomers like (3aR,6R,7S,7aR) in , which may exhibit divergent biological selectivity.
- Biological Activity : While the target compound’s acetylated side chain is unique, phenylthio- and benzyl-substituted analogs () demonstrate radical-scavenging activity, suggesting that electron-rich substituents modulate antioxidant properties.
Physicochemical Properties
- Solubility : The tris(acetyloxy)propyl group reduces water solubility relative to hydroxylated derivatives (e.g., ), as predicted by LogP calculations (estimated LogP ~2.5 vs. ~−0.3 for hydroxylated analogs).
- Stability : Acetyl esters are prone to hydrolysis under basic conditions, whereas TBS-protected compounds () exhibit greater stability but require harsher deprotection.
Q & A
Q. Advanced Research Focus
- Protecting group optimization : Temporarily mask reactive hydroxyls with acetyl or benzyl groups to prevent side reactions during cyclization .
- Catalytic efficiency : Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective hydrogenation/deacetylation steps .
- Solvent selection : Use high-boiling solvents (e.g., toluene or DMSO) for reflux conditions, ensuring complete reaction equilibration .
What computational methods predict the compound’s reactivity or biological interactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina; validate with SPR or ITC binding assays .
How can the compound’s stability under varying conditions (pH, temperature) be evaluated?
Q. Basic Research Focus
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic stability assays : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
What are the challenges in scaling up laboratory-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
